
10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one is a complex organic compound that belongs to the acridine family Acridines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.
Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the acridine core.
Butyl Chain Attachment: The butyl chain is attached through alkylation reactions, often using butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the acridine core or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biological Studies: It is used as a fluorescent probe in biological assays to study cellular processes and interactions.
Material Science: The compound’s unique optical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the double helix structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An acridine-based anticancer drug that also targets topoisomerases.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one is unique due to its specific structural features, such as the piperidine moiety and the butyl chain, which confer distinct biological and chemical properties
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
10-(4-morpholin-4-ylbutyl)acridin-9-one |
InChI |
InChI=1S/C21H24N2O2/c24-21-17-7-1-3-9-19(17)23(20-10-4-2-8-18(20)21)12-6-5-11-22-13-15-25-16-14-22/h1-4,7-10H,5-6,11-16H2 |
InChI Key |
CXERUMJYJHJBJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


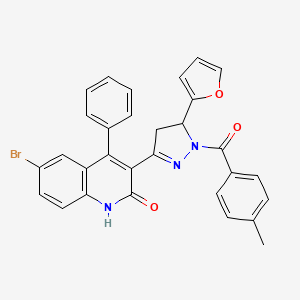
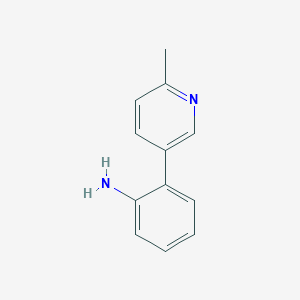
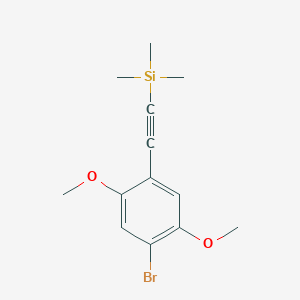
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
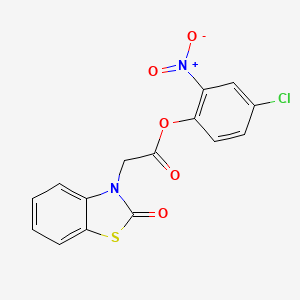
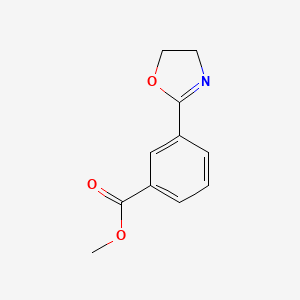
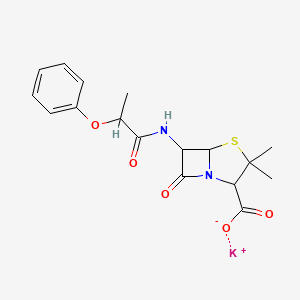
![ethyl N-[(3E)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B14116991.png)
![8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14116997.png)
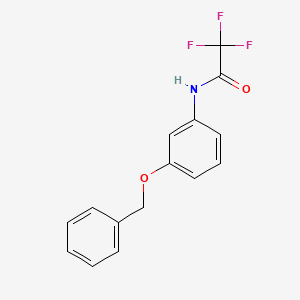
![((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride](/img/structure/B14117029.png)
![Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14117043.png)
![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14117045.png)

